

# The Thiazole Nucleus: A Keystone in Chemical Synthesis and Drug Discovery

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## Compound of Interest

**Compound Name:** 2-Bromo-4-methylthiazole-5-carboxylic acid

**Cat. No.:** B043922

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the reactivity of the thiazole structure, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of reaction mechanisms and biological pathways to empower researchers in their synthetic and drug development endeavors.

## Core Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is governed by the interplay of the electronegative nitrogen atom and the polarizable sulfur atom, which results in a distinct electron distribution. The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation and nucleophilic attack. Conversely, the C5 position is the most electron-rich, rendering it the primary site for electrophilic substitution. The C4 position exhibits intermediate reactivity.

## Electrophilic Aromatic Substitution

Electrophilic substitution on the thiazole ring predominantly occurs at the C5 position. The presence of electron-donating groups on the ring can further activate this position and, in some

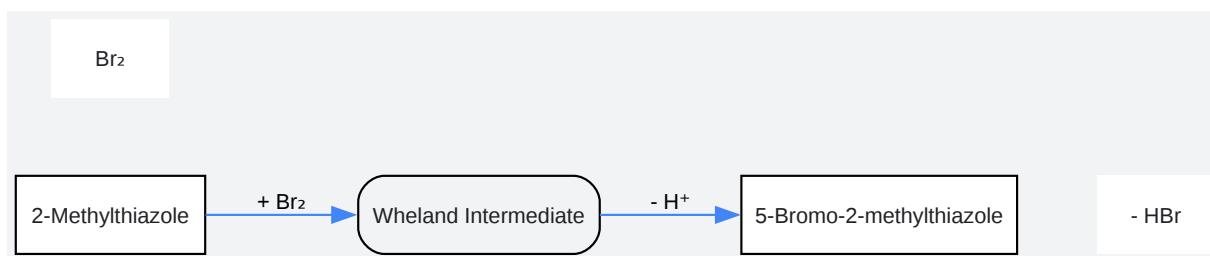
cases, direct substitution to the C4 position.

Table 1: Quantitative Data for Electrophilic Substitution Reactions on Thiazole Derivatives

| Electrophile /Reagent                            | Substrate        | Position of Substitution | Reaction Conditions            | Yield (%) | Reference |
|--|------------------|--------------------------|--------------------------------|-----------|-----------|
| Br <sub>2</sub>                                  | 2-Methylthiazole | C5                       | Acetic acid, room temperature  | 85        |           |
| HNO <sub>3</sub> /H <sub>2</sub> SO <sub>4</sub> | Thiazole         | C5                       | 0 °C to room temperature       | 70        |           |
| Ac <sub>2</sub> O/SnCl <sub>4</sub>              | 2-Phenylthiazole | C5                       | Dichloromethane, 0 °C          | 90        |           |
| NBS  | 2-Aminothiazole  | C5                       | Acetonitrile, room temperature | 95        |           |

- Materials: 2-Methylthiazole (1.0 g, 10.1 mmol), Acetic Acid (20 mL), Bromine (0.52 mL, 10.1 mmol).
- Procedure: Dissolve 2-methylthiazole in glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in acetic acid dropwise over 15 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Pour the reaction mixture into 100 mL of ice-water and neutralize with a saturated solution of sodium bicarbonate.

- Extract the product with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-2-methylthiazole.



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Caption: Mechanism of Electrophilic Bromination of 2-Methylthiazole.

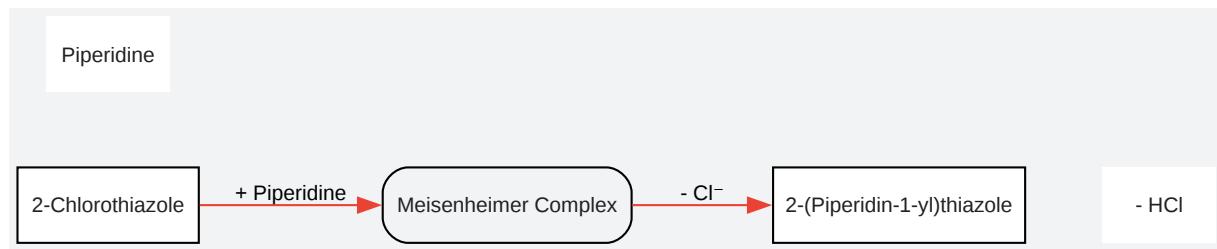
## Nucleophilic Aromatic Substitution

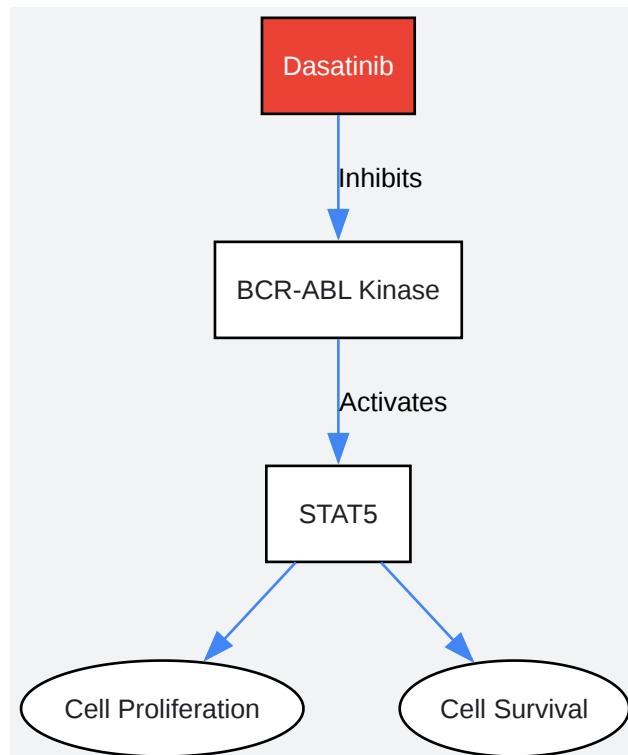
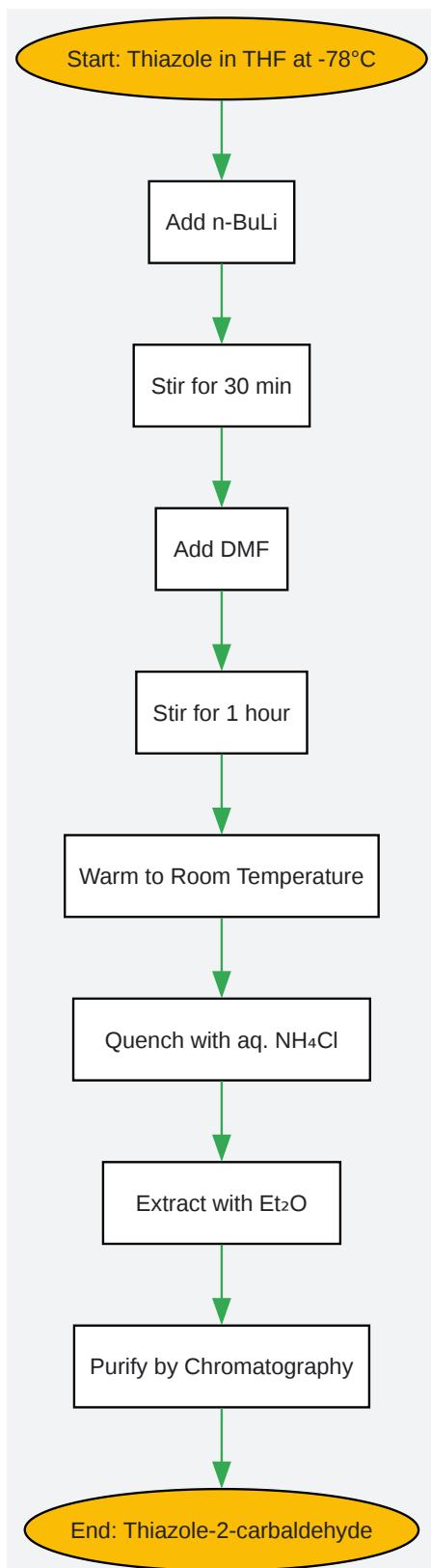
Nucleophilic substitution is most favorable at the C2 position, especially when a good leaving group, such as a halogen, is present. The electron-withdrawing nature of the nitrogen atom facilitates the attack of nucleophiles at this position.

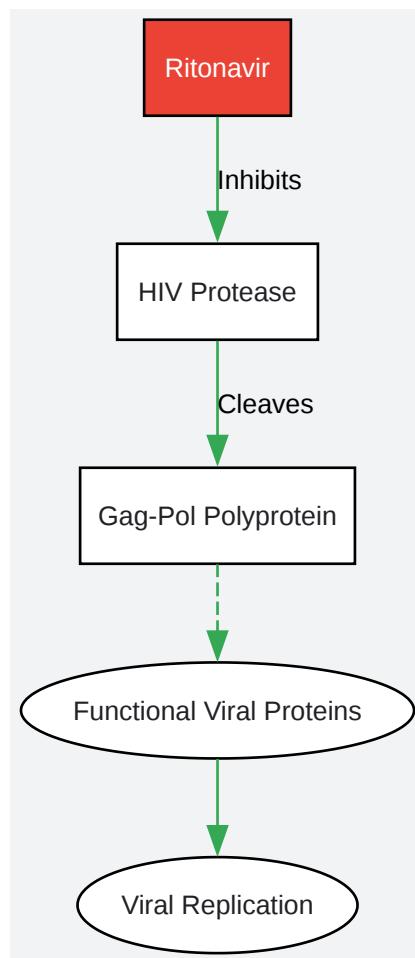
Table 2: Quantitative Data for Nucleophilic Substitution Reactions on 2-Halothiazoles

| Nucleophile      | Substrate        | Reaction Conditions | Yield (%) | Reference |
|------------------|------------------|---------------------|-----------|-----------|
| Piperidine       | 2-Chlorothiazole | Neat, 100 °C        | 92        |           |
| Sodium methoxide | 2-Bromothiazole  | Methanol, reflux    | 88        |           |
| Aniline          | 2-Chlorothiazole | Ethanol, reflux     | 75        |           |
| Thiourea         | 2-Bromothiazole  | Ethanol, reflux     | 80        |           |

- Materials: 2-Chlorothiazole (1.2 g, 10 mmol), Piperidine (2.0 mL, 20 mmol).
- Procedure: In a sealed tube, mix 2-chlorothiazole and piperidine.
- Heat the mixture at 100 °C for 4 hours.
- After cooling to room temperature, add 20 mL of water to the reaction mixture.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield 2-(piperidin-1-yl)thiazole.







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